molecular formula C6H6BrNO2S B2796935 2-Amino-2-(5-bromothiophen-3-yl)acetic acid CAS No. 1513560-48-9

2-Amino-2-(5-bromothiophen-3-yl)acetic acid

Cat. No.: B2796935
CAS No.: 1513560-48-9
M. Wt: 236.08
InChI Key: ODZZRBXYHLGZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-bromothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylic acid group attached to the thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene followed by the introduction of the amino and carboxylic acid groups. One common method involves the bromination of 3-thiophenecarboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting 5-bromo-3-thiophenecarboxylic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar solvents like methanol or ethanol under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-bromothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-bromothiophen-2-yl)acetic acid
  • 2-Amino-2-(5-chlorothiophen-3-yl)acetic acid
  • 2-Amino-2-(5-methylthiophen-3-yl)acetic acid

Uniqueness

2-Amino-2-(5-bromothiophen-3-yl)acetic acid is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

2-Amino-2-(5-bromothiophen-3-yl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrN₁O₂S, with a molecular weight of approximately 236.08 g/mol. The compound consists of a brominated thiophene moiety linked to an acetic acid group, which is essential for its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. This inhibition suggests a role in reducing inflammatory responses and possibly affecting tumor growth dynamics.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescriptionReferences
Antimicrobial Exhibits potential against various pathogens.
Anticancer Inhibits mPGES-1, potentially impacting cancer cell proliferation.
Anti-inflammatory Reduces inflammatory markers in vitro.
Enzyme Interaction Modulates activity of specific enzymes related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of mPGES-1 :
    • A study demonstrated that the compound effectively inhibits mPGES-1, leading to decreased production of pro-inflammatory prostaglandins. This finding supports its potential use in treating inflammatory diseases and certain cancers.
  • Antimicrobial Screening :
    • In vitro assays showed that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.
  • Pharmacokinetics :
    • Research on the pharmacokinetic profile indicates that the compound's stability is influenced by environmental factors such as temperature, with recommendations for storage at -20°C to maintain efficacy.

Properties

IUPAC Name

2-amino-2-(5-bromothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-4-1-3(2-11-4)5(8)6(9)10/h1-2,5H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZRBXYHLGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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